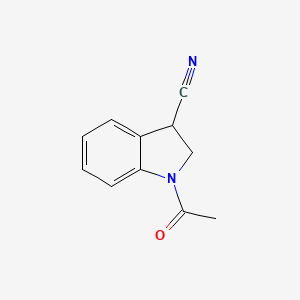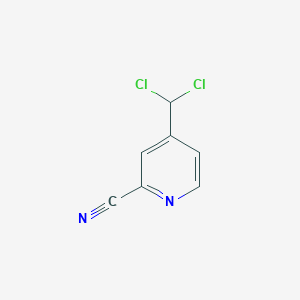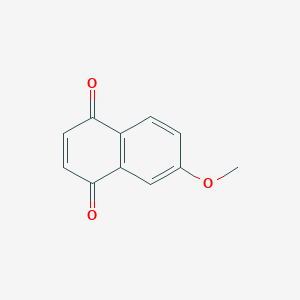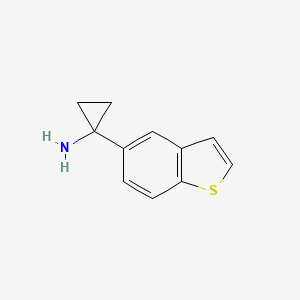
1-Acetylindoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylindoline-3-carbonitrile is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the nitrogen atom and a cyano group at the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-3-carbonitrile can be synthesized through various synthetic routesThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used and the position of substitution on the indole ring.
Scientific Research Applications
1-Acetylindoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetylindoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. The acetyl and cyano groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-Acetylindoline: Lacks the cyano group, leading to different reactivity and biological activity.
Indole-3-acetonitrile: Contains a nitrile group but lacks the acetyl group, resulting in distinct chemical properties.
1-Methylindoline-3-carbonitrile: Similar structure but with a methyl group instead of an acetyl group, affecting its chemical behavior.
Uniqueness: 1-Acetylindoline-3-carbonitrile is unique due to the presence of both acetyl and cyano groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1956324-22-3 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3 |
InChI Key |
DTVAOXCNJWIPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)








